(2R,3R)-2-hydroxy-3-methylpentanoic acid

Description

2-Hydroxy-3-methyl-pentanoic acid, also known as 2-hydroxy-3-methyl-valerate or (2R, 3R)-2-hydroxy-3-methylpentanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Hydroxy-3-methyl-pentanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Hydroxy-3-methyl-pentanoic acid has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, 2-hydroxy-3-methyl-pentanoic acid is primarily located in the cytoplasm and adiposome. 2-Hydroxy-3-methyl-pentanoic acid exists in all eukaryotes, ranging from yeast to humans. 2-Hydroxy-3-methyl-pentanoic acid has been linked to the inborn metabolic disorders including maple syrup urine disease.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347302 | |

| Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59653-35-9, 86540-81-0, 488-15-3 | |

| Record name | Isoleucic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086540810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-hydroxy-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31PQT8YA0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHK526L1KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-3-methylpentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2R,3R)-2-hydroxy-3-methylpentanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (2R,3R)-2-hydroxy-3-methylpentanoic Acid

Executive Summary: (2R,3R)-2-hydroxy-3-methylpentanoic acid, also known as D-isoleucic acid, is a chiral α-hydroxy acid of significant interest in metabolic research and clinical diagnostics. As a key metabolite in the catabolism of the essential amino acid L-isoleucine, its presence and concentration in biological fluids serve as a critical biomarker for certain inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). This guide provides a comprehensive overview of its chemical properties, stereochemistry, synthesis, biological role, and analytical characterization, tailored for researchers and professionals in drug development and life sciences.

Introduction: Structure and Significance

(2R,3R)-2-hydroxy-3-methylpentanoic acid is an organic compound with the chemical formula C₆H₁₂O₃.[1] It belongs to the class of α-hydroxy carboxylic acids, featuring a hydroxyl group on the carbon atom adjacent (alpha) to the carboxyl group.[2] The molecule possesses two chiral centers at positions C2 and C3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3] The (2R,3R) configuration defines its specific three-dimensional structure, which is crucial for its biological recognition and function.

Its primary significance lies in its role as a metabolic byproduct of L-isoleucine. In healthy individuals, it is present at low levels in blood and urine. However, in patients with MSUD, a genetic disorder affecting the branched-chain α-keto acid dehydrogenase (BCKDH) complex, the upstream precursor 2-keto-3-methylvaleric acid accumulates and is subsequently reduced, leading to significantly elevated levels of 2-hydroxy-3-methylpentanoic acid stereoisomers.[3]

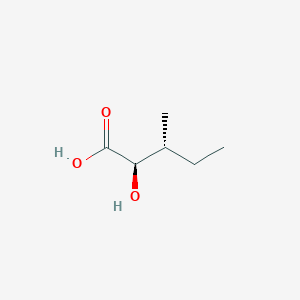

Caption: 2D structure of (2R,3R)-2-hydroxy-3-methylpentanoic acid with stereocenters indicated.

Physicochemical Properties

Experimental data for the pure (2R,3R) stereoisomer is limited in public databases. The properties are often reported for a mixture of diastereomers. As an α-hydroxy acid, it is expected to be a solid or high-boiling liquid at room temperature and possess higher water solubility and acidity compared to its non-hydroxylated counterpart, pentanoic acid, due to the presence of the polar hydroxyl group and its electron-withdrawing inductive effect.[2]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 59653-35-9 (for rel-(2R,3R)) | |

| Appearance | Expected to be a colorless liquid or crystalline solid. | [2] |

| Water Solubility | High, due to hydrogen bonding capabilities of carboxyl and hydroxyl groups. | [2] |

| Acidity (pKa) | Expected to be stronger (lower pKa) than pentanoic acid (pKa ~4.8). α-hydroxy acids typically have pKa values from 3.5 to 4.0. | [2] |

| Computed LogP | 0.9 | [4] |

Spectroscopic Profile and Analytical Characterization

Definitive experimental spectra for the pure (2R,3R) isomer are not widely available. Characterization and differentiation of the four stereoisomers require specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H-NMR data provides a reference for structural confirmation. The spectrum is characterized by signals corresponding to the two methyl groups, the methylene group of the ethyl chain, and the two methine protons on the chiral centers.

Predicted ¹H-NMR Data (in D₂O, 1000 MHz):

-

δ (ppm) 4.05: Doublet, 1H (proton on C2, -CH(OH)-)

-

δ (ppm) 1.85: Multiplet, 1H (proton on C3, -CH(CH₃)-)

-

δ (ppm) 1.55 & 1.30: Multiplets, 2H (methylene protons on C4, -CH₂-)

-

δ (ppm) 0.85: Doublet, 3H (methyl protons on C3)

-

δ (ppm) 0.80: Triplet, 3H (methyl protons on C5)

Source: Predicted data from the Human Metabolome Database.

To experimentally determine the absolute configuration, chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used. Esterification of the C2-hydroxyl group with a chiral agent creates diastereomers that exhibit distinct chemical shifts in NMR, allowing for unambiguous stereochemical assignment.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the reference method for the analysis of the stereoisomers of 2-hydroxy-3-methylpentanoic acid in biological samples.[5] Prior to analysis, the molecule is typically derivatized (e.g., via silylation) to increase its volatility. The mass spectrum provides a molecular ion peak and a characteristic fragmentation pattern that confirms the molecular structure.

-

LC-ESI-QTOF (Negative Ion Mode): A prominent precursor ion [M-H]⁻ is observed at m/z 131.07.[2]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (2R,3R)-2-hydroxy-3-methylpentanoic acid is a key requirement for its use as an analytical standard and in biological research. The most direct approach is the stereoselective reduction of the corresponding α-keto acid, (3R)-3-methyl-2-oxopentanoic acid.

Caption: General workflow for the synthesis of the target molecule.

Representative Experimental Protocol: Stereoselective Reduction

This protocol describes a representative method based on established principles of asymmetric synthesis. The key challenge is to control the stereochemistry at the newly formed C2 hydroxyl center.

-

Precursor Synthesis: The starting material, (3R)-3-methyl-2-oxopentanoic acid, is prepared via the enzymatic or chemical oxidation of a suitable amino acid precursor like D-isoleucine or L-allo-isoleucine.

-

Asymmetric Reduction Setup: In a nitrogen-flushed, three-necked flask, a solution of the chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared and cooled to a low temperature (e.g., -40 °C to -78 °C).

-

Addition of Borane: A borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) is added slowly to the catalyst solution, allowing for the formation of the active chiral reducing complex.

-

Substrate Addition: A solution of (3R)-3-methyl-2-oxopentanoic acid in anhydrous THF is added dropwise to the reaction mixture. The stereochemistry of the CBS catalyst directs the hydride from the borane to a specific face of the ketone, yielding the desired (2R)-hydroxyl configuration.

-

Reaction Monitoring and Quench: The reaction is monitored by thin-layer chromatography (TLC) or LC-MS. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by dilute hydrochloric acid.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure (2R,3R) isomer.

-

Validation: The enantiomeric and diastereomeric purity of the final product is confirmed by chiral HPLC or by NMR analysis after derivatization with a chiral agent.

This representative protocol is based on well-established methods for asymmetric carbonyl reduction. The synthesis and analysis of these specific stereoisomers were detailed by Mamer and Reimer.

Chemical Reactivity

The reactivity of (2R,3R)-2-hydroxy-3-methylpentanoic acid is governed by its two functional groups: the carboxylic acid and the secondary alcohol.

-

Esterification: The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. The hydroxyl group can also be acylated to form esters.

-

Oxidation: The secondary alcohol at the C2 position can be oxidized using mild oxidizing agents to regenerate the parent α-keto acid, (3R)-3-methyl-2-oxopentanoic acid.

-

Lactide Formation: Upon heating, α-hydroxy acids can undergo intermolecular self-esterification between two molecules to form a cyclic di-ester known as a lactide.[4]

-

Amide Formation: The carboxyl group can be converted to an acyl chloride or activated with coupling reagents to react with amines, forming amides.

Biological Role and Metabolism

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a product of the L-isoleucine catabolic pathway. Its formation represents a reductive "spillover" route that becomes significant when the main oxidative pathway is impaired.

Caption: Metabolic pathway showing the formation of 2-hydroxy-3-methylpentanoic acid from L-isoleucine.

In the first step of isoleucine catabolism, the amino acid is transaminated by branched-chain aminotransferase (BCAT) to form (S)-3-methyl-2-oxopentanoic acid.[6] In healthy individuals, this α-keto acid is then irreversibly decarboxylated by the mitochondrial BCKDH complex.[6] However, when the BCKDH complex is deficient, the α-keto acid accumulates in the mitochondria and cytosol. This excess substrate is then reduced by dehydrogenase enzymes, such as lactate dehydrogenase, to the corresponding α-hydroxy acid.[3] The stereochemistry of the resulting product depends on the specific reductase enzymes involved and the precursor's stereochemistry.

Applications in Research and Drug Development

-

Clinical Biomarker: The primary application is as a diagnostic and monitoring biomarker for Maple Syrup Urine Disease. Quantitative analysis of this and related metabolites in blood or urine is a standard method for disease management.

-

Metabolic Research: As a pure analytical standard, it is used to investigate the kinetics and stereospecificity of enzymes involved in branched-chain amino acid metabolism.

-

Drug Development: In the context of MSUD therapies (e.g., gene therapy, enzyme replacement), tracking the levels of this metabolite is essential for assessing therapeutic efficacy.

Safety and Handling

(2R,3R)-2-hydroxy-3-methylpentanoic acid is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[4]

In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0000317). Retrieved from [Link]

-

Grokipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

-

Human Metabolome Database. (2005). Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

-

Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

-

Britannica. (n.d.). Carboxylic acid - Hydroxy, Keto, Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed metabolic routes for the metabolism of isoleucine to some esters in the yeast Saprochaete suaveolens. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways for the metabolism of leucine, isoleucine, valine.... Retrieved from [Link]

-

PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

Sources

- 1. Semi-rational engineering an aldo–keto reductase for stereocomplementary reduction of α-keto amide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,3R)-2-hydroxy-3-methylpentanoate | C6H11O3- | CID 22873049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

Navigating the Crossroads of Isoleucine Metabolism: A Technical Guide to the Biological Functions of 2-Hydroxy-3-Methylpentanoic Acid Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpentanoic acid (HMVA), a critical intermediate in the catabolism of the essential amino acid L-isoleucine, exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). While the accumulation of HMVA is a well-established biomarker for the inherited metabolic disorder Maple Syrup Urine Disease (MSUD), a comprehensive understanding of the specific biological roles and metabolic fates of each stereoisomer is paramount for advancing diagnostics, therapeutics, and our fundamental knowledge of branched-chain amino acid metabolism. This technical guide provides an in-depth exploration of the biological functions of HMVA stereoisomers, detailing their metabolic pathways, the stereospecificity of key enzymes, their clinical significance in MSUD, and state-of-the-art analytical methodologies for their separation and quantification. This document serves as a vital resource for researchers and clinicians working to unravel the complexities of inborn errors of metabolism and develop targeted therapeutic strategies.

Introduction: The Stereochemical Complexity of a Key Metabolite

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is a chiral organic acid produced during the breakdown of L-isoleucine.[1] The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers.[1] While often discussed as a single entity, it is crucial to recognize that these stereoisomers can exhibit distinct biological activities and metabolic fates due to the stereospecific nature of enzymatic reactions.[2] The accumulation of these metabolites in blood and urine is a hallmark of Maple Syrup Urine Disease (MSUD), a rare genetic disorder affecting branched-chain amino acid metabolism.[1] This guide will delve into the known biological functions of these stereoisomers, highlighting both our current understanding and the critical gaps in knowledge that present opportunities for future research.

Metabolic Pathways and Enzymatic Stereospecificity

The formation of 2-hydroxy-3-methylpentanoic acid is intricately linked to the catabolism of L-isoleucine. The primary pathway involves the reduction of 2-keto-3-methylvaleric acid (KMVA), a transamination product of isoleucine.[1] This reduction is thought to be catalyzed by enzymes such as lactate dehydrogenase.

The Isoleucine Catabolic Pathway

The breakdown of L-isoleucine is a multi-step process occurring within the mitochondria. A critical enzyme in this pathway is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is deficient in MSUD.[3]

Caption: Overview of L-Isoleucine Catabolism and HMVA Formation.

Key Enzymes and Their Stereochemical Implications

Two key enzymes are involved in the metabolism of the precursors to 2-hydroxy-3-methylpentanoic acid:

-

Ketol-acid reductoisomerase (EC 1.1.1.86): This enzyme catalyzes the conversion of (S)-2-aceto-2-hydroxybutyrate to (2R,3R)-2,3-dihydroxy-3-methylvalerate, a precursor in the isoleucine biosynthesis pathway.[4][5] This highlights the inherent stereospecificity in the formation of dihydroxy acid intermediates.

-

Dihydroxy-acid dehydratase (EC 4.2.1.9): This enzyme is responsible for the dehydration of 2,3-dihydroxy-3-methylpentanoate to form 2-keto-3-methylvalerate.[6] The stereochemical preferences of this enzyme for the different diastereomers of its substrate are critical in determining the metabolic flux.

While the stereospecificity of these enzymes is acknowledged, detailed kinetic data for each of the four 2-hydroxy-3-methylpentanoic acid stereoisomers are not yet fully elucidated. This represents a significant knowledge gap in understanding the differential accumulation of these isomers in both healthy individuals and MSUD patients.

Clinical Significance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[3] This enzymatic block leads to the accumulation of branched-chain amino acids (leucine, isoleucine, and valine) and their corresponding α-keto acids in bodily fluids.[3] The reduction of the accumulated 2-keto-3-methylvaleric acid results in elevated levels of 2-hydroxy-3-methylpentanoic acid stereoisomers.

The neurological damage in MSUD is primarily attributed to the neurotoxic effects of high concentrations of leucine and its corresponding α-keto acid, α-ketoisocaproic acid.[3] However, the contribution of elevated levels of other metabolites, including the stereoisomers of 2-hydroxy-3-methylpentanoic acid, to the pathophysiology of MSUD is an area of active investigation. It is plausible that individual stereoisomers may have differential toxic effects on neuronal cells or interfere with other metabolic pathways.

Table 1: Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid

| Stereoisomer | Common Name | CAS Number | Key Characteristics |

| (2S,3S) | L-Isoleucic acid | 51576-04-6 | One of the threo-isomers.[7] |

| (2R,3R) | D-Isoleucic acid | 59653-35-9 | The enantiomer of the (2S,3S) form.[1] |

| (2S,3R) | L-allo-Isoleucic acid | 86630-77-5 | One of the erythro-isomers.[7] |

| (2R,3S) | D-allo-Isoleucic acid | 70748-47-9 | The enantiomer of the (2S,3R) form.[8] |

Experimental Protocols for Stereoisomer Analysis

The accurate separation and quantification of 2-hydroxy-3-methylpentanoic acid stereoisomers are essential for both clinical diagnosis and research. Due to their similar physicochemical properties, chiral analytical techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of hydroxy acids, derivatization is necessary to increase their volatility.

Protocol 1: GC-MS Analysis of HMVA Stereoisomers via Diastereomeric Derivatization

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog).

-

Acidify the sample to pH < 2 with 6M HCl.

-

Extract the organic acids with 5 mL of ethyl acetate by vortexing for 5 minutes.

-

Centrifuge and transfer the organic layer to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 200 µL of a chiral derivatizing agent, such as (S)-(+)-2-butanol, and a catalytic amount of acetyl chloride.

-

Heat the sealed vial at 100°C for 1 hour to form diastereomeric esters.

-

Evaporate the excess reagent under nitrogen.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60°C for 30 minutes to derivatize the hydroxyl group.

-

-

GC-MS Analysis:

-

Column: A standard achiral capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of the derivatized stereoisomers.

-

Caption: Workflow for GC-MS analysis of HMVA stereoisomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a direct method for the separation of enantiomers without the need for derivatization to form diastereomers.

Protocol 2: Chiral HPLC Separation of HMVA Stereoisomers

-

Sample Preparation (Plasma):

-

To 500 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 1.5 mL of ice-cold acetonitrile.

-

Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

HPLC Analysis:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm or mass spectrometry for higher sensitivity and specificity.

-

Future Directions and Unanswered Questions

Despite the established role of 2-hydroxy-3-methylpentanoic acid as a biomarker for MSUD, significant questions remain regarding the specific biological functions of its stereoisomers:

-

Stereospecific Toxicity: Do the individual stereoisomers exhibit different levels of toxicity to neuronal or other cell types? Answering this could provide a more nuanced understanding of MSUD pathophysiology.

-

Differential Metabolism: Are the stereoisomers metabolized at different rates or through different pathways? Understanding the stereospecificity of the enzymes involved is crucial.

-

Transport and Cellular Uptake: Is the transport of these stereoisomers across cell membranes and the blood-brain barrier stereoselective?

-

Therapeutic Implications: Could targeting the metabolism of specific, more toxic stereoisomers represent a novel therapeutic strategy for MSUD?

Conclusion

The stereoisomers of 2-hydroxy-3-methylpentanoic acid represent a fascinating and clinically relevant area of metabolic research. While their collective elevation is a key diagnostic feature of Maple Syrup Urine Disease, a deeper understanding of their individual biological roles is essential for advancing our knowledge of this and other metabolic disorders. The analytical methods outlined in this guide provide the tools necessary for researchers to begin to unravel the distinct contributions of each stereoisomer to both normal physiology and disease states. Future research focused on the stereospecific aspects of HMVA metabolism and toxicity holds the promise of new diagnostic and therapeutic avenues for patients with inborn errors of metabolism.

References

- Blackburn, G. M., & Jakeman, D. L. (2000). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Amino Acids, 52(5), 747-762.

- Arnold, L. A., & Wiemer, D. F. (2009). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Organic Letters, 11(15), 3466–3469.

-

Human Metabolome Database. (2022). 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). Retrieved from [Link]

- Nguyen, L. T. (2020). Therapeutic efficacy of stereoisomers. Journal of Pharmaceutical Sciences and Research, 12(7), 933-937.

-

PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.

-

PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

- Aseri, M. L., & Chhabra, N. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18.

-

Wikipedia. (2023). Dihydroxy-acid dehydratase. Retrieved from [Link]

- Yu, D., & Li, H. (2019). Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals. International Journal of Molecular Sciences, 20(18), 4567.

-

Wikipedia. (2023). Ketol-acid reductoisomerase. Retrieved from [Link]

- Buedeker, B., & Le-Huu, P. (2020). Dihydroxy-Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance. ChemBioChem, 21(14), 1957-1965.

-

Grokipedia. (2026). Ketol-acid reductoisomerase. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

- Zhang, Y., et al. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 10(7), 373.

- Lee, S. K., & Kim, S. Y. (2023). Effects of Natural Alternative Sweeteners on Metabolic Diseases. Clinical Nutrition Research, 12(3), 229-240.

-

G. Bhanu Prakash. (2022, November 5). Metabolism of Branch Chain Amino Acids: Maplesyrup urine disease, isovaleric acedemia : Biochemistry [Video]. YouTube. Retrieved from [Link]

- Vadivel, R., & Jayakumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(2), 164-168.

-

Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Retrieved from [Link]

-

JJ Medicine. (2017, November 25). Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation [Video]. YouTube. Retrieved from [Link]

- Lian, K., & Du, M. (2021). Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism. Journal of Animal Science and Biotechnology, 12(1), 30.

- Kennedy, A. D., et al. (2021). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Cancers, 13(21), 5348.

- Zhang, W., et al. (2021). Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance. PLoS Biology, 19(10), e3001404.

- Zabidi, A. Z., et al. (2008). Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children. The Malaysian Journal of Medical Sciences, 15(1), 27–33.

-

Global Substance Registration System. (n.d.). (2S,3S)-2-HYDROXY-3-METHYLPENTANOIC ACID. Retrieved from [Link]

- Rodríguez-Pombo, P., et al. (2021). Molecular basis of various forms of maple syrup urine disease in Chilean patients. Journal of Inherited Metabolic Disease, 44(5), 1145-1155.

- Luse, D. A., & Williams, J. I. (2020). Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity. Metabolic Engineering, 62, 195-206.

- Strauss, K. A., et al. (2006). Maple Syrup Urine Disease. In GeneReviews®.

- Abdel-Hamid, M., et al. (2020). Clinical, Biochemical, Molecular, and Therapeutic Analysis of Maple Syrup Urine Disease in Upper Egypt.

- Stabler, S. P., et al. (2020). Lipid changes in the metabolome of a single case study with maple syrup urine disease (MSUD) after five days of improved diet adherence of controlled branched-chain amino acids (BCAA). Metabolomics, 16(10), 109.

- Schönfeld, P., & Reiser, G. (2022). Combining metabolic phenotype determination with metabolomics and transcriptional analyses to reveal pathways regulated by hydroxycarboxylic acid receptor 2.

-

Ligandbook. (n.d.). (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

Sources

- 1. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic efficacy of stereoisomers [wisdomlib.org]

- 3. youtube.com [youtube.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 6. Dihydroxy-acid dehydratase - Wikipedia [en.wikipedia.org]

- 7. Molecular annotation of ketol-acid reductoisomerases from Streptomyces reveals a novel amino acid biosynthesis interlock mediated by enzyme promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (2R,3R)-2-hydroxy-3-methylpentanoic acid in Isoleucine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-hydroxy-3-methylpentanoic acid, also known as (2R,3R)-2-hydroxy-3-methylvaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid (BCAA) L-isoleucine.[1] While present in trace amounts in healthy individuals, its accumulation is a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[1] This guide provides a comprehensive technical overview of the role of (2R,3R)-2-hydroxy-3-methylpentanoic acid in isoleucine metabolism, its pathophysiological significance, and the analytical methodologies used for its detection and quantification.

The Isoleucine Catabolism Pathway: A Central Role for (2R,3R)-2-hydroxy-3-methylpentanoic acid

The breakdown of isoleucine is a multi-step enzymatic process primarily occurring in the mitochondria.[2] This pathway is vital for energy production, yielding both acetyl-CoA and succinyl-CoA.[3]

The initial steps of isoleucine catabolism are shared with the other BCAAs, leucine and valine.[3][4] The process begins with a transamination reaction to form the corresponding α-keto acid, followed by oxidative decarboxylation.[5]

Here is a diagram illustrating the catabolic pathway of isoleucine:

Figure 1: Simplified Isoleucine Catabolism Pathway.

As depicted, L-isoleucine is first converted to 2-keto-3-methylvaleric acid (KMVA) by the enzyme branched-chain aminotransferase (BCAT).[6] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of KMVA to 2-methylbutyryl-CoA.[7] This is a critical, rate-limiting step in the catabolism of all three BCAAs.

Under normal physiological conditions, the majority of KMVA is channeled into the main catabolic pathway. However, a minor fraction can be reduced to form 2-hydroxy-3-methylpentanoic acid.[8] This reduction is thought to be catalyzed by enzymes such as lactate dehydrogenase.

Stereoisomers of 2-hydroxy-3-methylpentanoic acid

It is important to note that 2-hydroxy-3-methylpentanoic acid has four possible stereoisomers due to two chiral centers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[1] The specific stereoisomer formed is dependent on the stereochemistry of the precursor and the enzyme involved in the reduction. The (2R,3R) form is a prominent isomer in biological systems.

Pathophysiological Significance: Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[7][9] This enzymatic block leads to the accumulation of the BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids in the blood and urine.[10] The disease is named for the characteristic sweet odor of the urine, reminiscent of maple syrup, which is attributed to the buildup of isoleucine and its metabolites.[7]

In MSUD, the elevated levels of KMVA lead to a significant increase in the production of 2-hydroxy-3-methylpentanoic acid through the alternative reduction pathway.[8] This accumulation, along with the high concentrations of other BCAAs and their α-keto acids, contributes to the severe neurological symptoms associated with MSUD, including encephalopathy, seizures, and developmental delay.[2][10] The accumulation of these compounds is believed to cause neurotoxicity through various mechanisms, including disruption of neurotransmitter synthesis and energy metabolism in the brain.[10]

The resulting metabolic disturbance often leads to metabolic acidosis, a condition characterized by an increase in the acidity of the blood.[9][11] This is due to the accumulation of organic acids, including 2-hydroxy-3-methylpentanoic acid and the α-keto acids.[11][12]

Analytical Methodologies for Detection and Quantification

The accurate measurement of 2-hydroxy-3-methylpentanoic acid and other organic acids is crucial for the diagnosis and monitoring of MSUD and other organic acidurias.[13] Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of urinary organic acids.[13][14]

Experimental Protocol: GC-MS Analysis of Urinary Organic Acids

This protocol outlines a general procedure for the analysis of 2-hydroxy-3-methylpentanoic acid in urine using GC-MS.

1. Sample Preparation and Extraction:

-

Normalization: The volume of urine used for extraction is typically normalized to the creatinine concentration to account for variations in urine dilution.[14]

-

Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog of a related organic acid) is added to the urine sample to correct for variations in extraction efficiency and instrument response.[14]

-

Extraction: The organic acids are extracted from the acidified urine sample into an organic solvent, such as ethyl acetate.[13][15]

2. Derivatization:

-

Organic acids are not volatile enough for direct GC analysis. Therefore, they must be chemically modified to increase their volatility.[15]

-

A common derivatization method is trimethylsilylation, where the acidic protons of the carboxyl and hydroxyl groups are replaced with trimethylsilyl (TMS) groups.[13][15] This is typically achieved by reacting the dried extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13]

3. GC-MS Analysis:

-

The derivatized sample is injected into the gas chromatograph.

-

The different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column.[15]

-

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[14]

-

The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification and quantification.[15]

4. Data Analysis:

-

The concentration of 2-hydroxy-3-methylpentanoic acid is determined by comparing the peak area of its TMS derivative to that of the internal standard.

Here is a diagram illustrating the GC-MS analytical workflow:

Figure 2: General Workflow for GC-MS Analysis of Urinary Organic Acids.

Chiral Separation

Distinguishing between the different stereoisomers of 2-hydroxy-3-methylpentanoic acid requires specialized chiral chromatography techniques. This can be achieved using either chiral GC columns or by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[16]

Quantitative Data Summary

The following table provides a summary of typical concentration ranges for 2-hydroxy-3-methylpentanoic acid. It is important to note that these values can vary depending on the analytical method used and the specific patient population.

| Analyte | Matrix | Condition | Typical Concentration Range (umol/L) |

| 2-hydroxy-3-methylpentanoic acid | Plasma | Normal | Low to undetectable |

| 2-hydroxy-3-methylpentanoic acid | Plasma | MSUD | Significantly elevated |

| 2-Keto-3-methylvaleric acid | Plasma | Normal | 10 - 30[8] |

| 2-Keto-3-methylvaleric acid | Plasma | MSUD | Markedly increased |

Conclusion

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a metabolite of isoleucine that serves as a critical biomarker for Maple Syrup Urine Disease. Understanding its role in the context of isoleucine metabolism and the pathophysiology of MSUD is essential for the development of diagnostic and therapeutic strategies for this and other related metabolic disorders. The analytical methods described in this guide, particularly GC-MS, are fundamental tools for researchers and clinicians working in this field.

References

- Borges, K., & Scriver, C. R. (2007). Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids. Journal of Inherited Metabolic Disease, 30(3), 229-238.

-

PubChem. (n.d.). isoleucine degradation | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

-

Boyer, M. (2023, February 28). Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology. Medscape. Retrieved from [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

-

Tarfah, M., & Al Aboud, N. M. (2024, March 3). Maple Syrup Urine Disease. StatPearls Publishing. Retrieved from [Link]

-

QIAGEN. (n.d.). Isoleucine Degradation I. Retrieved from [Link]

-

Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Maple syrup urine disease. Retrieved from [Link]

-

JoVE. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]

- Lee, S. H., et al. (1998). Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry.

- Pasiali, C., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.

- Phillips, A. T., et al. (1970). Alternate pathway for isoleucine biosynthesis in Escherichia coli. Journal of Bacteriology, 104(2), 643-649.

-

JJ Medicine. (2019, August 18). Maple Syrup Urine Disease | Pathogenesis, Signs & Symptoms, Subtypes, Diagnosis and Treatment [Video]. YouTube. Retrieved from [Link]

- Phillips, A. T., et al. (1970). Alternate Pathway for Isoleucine Biosynthesis in Escherichia coli. Journal of Bacteriology, 104(2), 643-649.

- Rabinowitz, J. D., & Chubukov, V. (2019).

-

Wikipedia. (2023, September 13). 2,3-Dihydroxy-3-methylpentanoic acid. Retrieved from [Link]

- Risso, C., et al. (2008). Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens. Journal of Bacteriology, 190(8), 2698-2704.

- Denoya, C. D., et al. (1995). A second branched-chain alpha-keto acid dehydrogenase gene cluster (bkdFGH) from Streptomyces avermitilis: its relationship to avermectin biosynthesis. Journal of Bacteriology, 177(12), 3504-3511.

- Crown, S. B., et al. (2015). Microbial synthesis of functional odd-chain fatty acids: a review. Journal of Industrial Microbiology & Biotechnology, 42(4), 471-482.

- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10.

- Eylert, E., et al. (2008). Biosynthesis of proteinogenic amino acids in the extremely halophilic archaeon Haloarcula hispanica. Journal of Bacteriology, 190(13), 4559-4569.

- Selvaraj, S., et al. (2021). Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells. Biotechnology Journal, 16(10), 2000676.

-

PubChem. (n.d.). Isoleucic acid, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2005, November 16). Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). Retrieved from [Link]

-

Pseudomonas Aeruginosa Metabolome Database. (n.d.). 2-Keto-3-methyl-valerate (PAMDB000605). Retrieved from [Link]

- Lee, J. Y., et al. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-3-methyl-2-butyl esters by dual-capillary column gas chromatography.

-

Lab Results Explained. (n.d.). 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma. Retrieved from [Link]

-

PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Nickson, C. (2020, November 3). Metabolic Acidosis. Life in the Fast Lane. Retrieved from [Link]

- Mamer, O. A., et al. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Inherited Metabolic Disease, 15(5), 737-746.

-

FooDB. (2010, April 8). Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447). Retrieved from [Link]

-

NP-MRD. (2005, November 16). Showing NP-Card for 2-Methyl-3-ketovaleric acid (NP0000265). Retrieved from [Link]

- Kraut, J. A., & Madias, N. E. (2015). Drug-Induced Metabolic Acidosis. Clinical Journal of the American Society of Nephrology, 10(12), 2263-2274.

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491). Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]

-

Eibler, L., et al. (2017). Chemical structures of the isomers of isoleucine (a) L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), (b) D-isoleucine ((2R,3R)-2-amino-3-methylpentanoic acid)) (c) L-allo-isoleucine ((2S,3R)-2-amino-3-methylpentanoic acid)) and (d) D-allo-isoleucine ((2R,3S)-2-amino-3-methylpentanoic acid). ResearchGate. Retrieved from [Link]

-

Moe, O. W., & Fuster, D. (2024, September 13). Metabolic Acidosis: Practice Essentials, Background, Etiology. Medscape. Retrieved from [Link]

Sources

- 1. Buy 2-Hydroxy-3-methylpentanoic acid | 488-15-3 [smolecule.com]

- 2. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. P. aeruginosa Metabolome Database: 2-Keto-3-methyl-valerate (PAMDB000605) [pseudomonas.umaryland.edu]

- 7. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 8. 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 10. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 11. litfl.com [litfl.com]

- 12. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 14. metbio.net [metbio.net]

- 15. erndim.org [erndim.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Natural Occurrence of 2-Hydroxy-3-Methylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Hydroxy-3-methylvaleric acid, a chiral α-hydroxy acid, is a naturally occurring metabolite primarily derived from the catabolism of the essential branched-chain amino acid, L-isoleucine. While present in trace amounts in healthy individuals, its accumulation in biological fluids is a hallmark of the inherited metabolic disorder, Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the natural occurrence of 2-hydroxy-3-methylvaleric acid, delving into its biosynthesis, stereochemistry, and distribution across various biological systems. We will explore its critical role as a clinical biomarker and discuss the analytical methodologies for its detection and quantification. Furthermore, this guide will touch upon its less-explored physiological roles and its relevance in the context of drug development and therapeutic strategies for metabolic disorders.

Introduction: The Significance of a Branched-Chain α-Hydroxy Acid

2-Hydroxy-3-methylvaleric acid, also known as 2-hydroxy-3-methylpentanoic acid, is a five-carbon branched-chain hydroxy fatty acid. Its presence in biological systems is intrinsically linked to the metabolic fate of L-isoleucine. Under normal physiological conditions, the catabolism of L-isoleucine proceeds through a series of enzymatic steps to ultimately yield acetyl-CoA and propionyl-CoA, which then enter central metabolic pathways. However, disruptions in this pathway can lead to the accumulation of upstream intermediates, including 2-hydroxy-3-methylvaleric acid.

The principal interest in this molecule from a clinical and research perspective stems from its dramatic elevation in patients with Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic deficiency leads to the buildup of branched-chain amino acids (BCAAs) and their corresponding α-keto acids, which are then shunted into alternative metabolic routes, including the reduction to their respective α-hydroxy acids. Consequently, 2-hydroxy-3-methylvaleric acid serves as a crucial diagnostic and monitoring biomarker for MSUD.

This guide will provide a detailed exploration of the multifaceted nature of 2-hydroxy-3-methylvaleric acid, from its fundamental biochemistry to its practical applications in a clinical and research setting.

Biosynthesis and Stereochemistry: A Consequence of Isoleucine Metabolism

The formation of 2-hydroxy-3-methylvaleric acid is a direct consequence of the accumulation of its precursor, (S)-α-keto-β-methylvaleric acid (KMVA), the α-keto acid of L-isoleucine.[1]

The initial step in L-isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which removes the amino group and forms KMVA.[2] In healthy individuals, KMVA is subsequently oxidatively decarboxylated by the BCKDH complex. However, in MSUD, the deficiency of BCKDH leads to a buildup of KMVA. This excess KMVA is then available for reduction to 2-hydroxy-3-methylvaleric acid.[3] This reductive step is thought to be catalyzed by one or more NAD(P)H-dependent dehydrogenases or reductases. While not definitively characterized for this specific substrate, lactate dehydrogenase and other α-keto acid reductases are implicated in this conversion.[3][4]

Stereoisomers

2-Hydroxy-3-methylvaleric acid possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers:

-

(2S, 3S)-2-hydroxy-3-methylvaleric acid

-

(2R, 3R)-2-hydroxy-3-methylvaleric acid

-

(2S, 3R)-2-hydroxy-3-methylvaleric acid

-

(2R, 3S)-2-hydroxy-3-methylvaleric acid

All four stereoisomers have been detected in the urine and blood of both normal individuals and patients with MSUD, albeit at significantly different concentrations.[4] The stereochemical outcome of the reduction of KMVA is dependent on the specific enzymes involved and their stereoselectivity.

The following diagram illustrates the biosynthetic pathway of 2-hydroxy-3-methylvaleric acid from L-isoleucine.

Sources

In-Depth Technical Guide to the Stereoselective Synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic Acid

Introduction

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral α-hydroxy acid featuring two contiguous stereocenters. This specific stereoisomer, along with its other three counterparts, is biochemically relevant as a metabolite of L-isoleucine.[1] In synthetic organic chemistry, molecules with such defined stereochemistry are valuable chiral building blocks for the synthesis of complex natural products and pharmaceutical agents. The primary challenge in its synthesis lies in the precise and predictable control over the absolute configuration at both the C2 (hydroxyl-bearing) and C3 (methyl-bearing) positions to achieve the desired (2R, 3R) arrangement. This guide provides an in-depth analysis of robust and field-proven strategies for the stereoselective synthesis of this target molecule, intended for researchers and professionals in drug development and chemical synthesis.

Strategic Analysis of Stereocontrol

The synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid requires a strategy that can reliably generate the syn relationship between the C2-hydroxyl and C3-methyl groups, while also controlling the absolute stereochemistry to yield the (R,R) enantiomer. The principal methodologies that offer this level of control can be broadly categorized into:

-

Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral auxiliary to direct a diastereoselective bond formation, followed by its removal. The Evans Aldol reaction is the preeminent example in this class for syn-diastereoselective constructions.[2]

-

Asymmetric Catalysis: Utilizing a chiral catalyst to directly generate the desired enantiomer from a prochiral substrate. Asymmetric hydrogenation of a suitable precursor is a highly effective approach.

-

Enzymatic Resolution: Separating the desired enantiomer from a racemic mixture using stereoselective enzymes. This method is particularly useful when an efficient synthesis of the racemate is available.

This guide will elaborate on each of these strategic approaches, providing both mechanistic rationale and detailed experimental protocols.

Chiral Auxiliary Approach: The Evans syn-Aldol Reaction

The Evans aldol reaction is a powerful and highly reliable method for establishing 1,2-stereo relationships in acyclic systems.[3] It utilizes an N-acyl oxazolidinone, a chiral auxiliary, to direct the stereochemical course of an aldol addition, affording β-hydroxy carbonyl compounds with exceptional diastereoselectivity.[2][4] For the synthesis of the target (2R,3R) acid, a (4R)-configured oxazolidinone auxiliary is selected.

Mechanistic Rationale for Stereocontrol

The high degree of stereocontrol originates from a well-defined, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[5]

-

Formation of a (Z)-Enolate: Treatment of the N-propionyl oxazolidinone with a boron Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) selectively generates the (Z)-boron enolate. The chelation of the boron to both carbonyl oxygens locks the conformation.[5][6]

-

Diastereofacial Selection: The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the enolate. The incoming aldehyde (propanal in this case) is therefore directed to approach from the less sterically hindered face.[7][8]

-

Predictable syn-Diastereomer: The chair-like transition state, with the aldehyde's ethyl group occupying a pseudo-equatorial position to minimize 1,3-diaxial interactions, leads predictably to the syn-aldol adduct.[9] The combination of the (4R)-auxiliary and the directed approach results in the (2R, 3R) configuration in the product.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis via the Evans Aldol Reaction.

Experimental Protocol: Evans Aldol and Auxiliary Cleavage

Part A: Synthesis of the syn-Aldol Adduct

-

Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(4R)-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add diisopropylethylamine (DIPEA, 2.5 equiv) dropwise, followed by the slow, dropwise addition of dibutylboron triflate (Bu₂BOTf, 2.2 equiv). Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.

-

Aldehyde Addition: Re-cool the mixture to -78 °C. Add propanal (2.0 equiv) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quenching: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour.

-

Work-up: Extract the mixture with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.

Part B: Hydrolytic Cleavage of the Chiral Auxiliary

-

Setup: Dissolve the purified aldol adduct (1.0 equiv) in a 4:1 mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Cool the solution to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).

-

Reaction: Stir the mixture at 0 °C for 4 hours or until the reaction is complete as monitored by TLC.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with aqueous HCl.

-

Extraction: Extract the product into ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target acid.[10][11]

| Reagent/Parameter | Part A: Aldol Reaction | Part B: Auxiliary Cleavage |

| Key Reagents | Bu₂BOTf, DIPEA, Propanal | LiOH, H₂O₂ |

| Solvent | Dichloromethane (DCM) | THF / Water |

| Temperature | -78 °C to 0 °C | 0 °C |

| Typical Yield | >90% | >85% |

| Diastereoselectivity | >98:2 (syn:anti) | N/A |

Asymmetric Catalysis: Hydrogenation of a β-Keto Ester Precursor

Asymmetric hydrogenation is a highly efficient and atom-economical method for installing stereocenters.[12] This strategy involves the synthesis of a prochiral β-keto ester, which is then reduced using a chiral catalyst to set the two stereocenters in a single, dynamic kinetic resolution step.

Synthetic Strategy Overview

The synthesis begins with the creation of ethyl 2-methyl-3-oxopentanoate. This β-keto ester exists in equilibrium with its enol form. Asymmetric hydrogenation of the C=O bond, catalyzed by a chiral Ruthenium-diphosphine complex, can proceed with dynamic kinetic resolution, reducing the ketone and setting both the C2 and C3 stereocenters simultaneously to favor the (2R, 3R) configuration.

Visualization of the Asymmetric Hydrogenation Pathway

Caption: Synthetic route via Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the chiral catalyst, such as [RuCl((R)-BINAP)]₂NEt₃ (0.1-1 mol%).

-

Reaction Setup: Add a solution of the racemic ethyl 2-methyl-3-oxopentanoate (1.0 equiv) in a degassed alcohol solvent (e.g., methanol or ethanol).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-20 atm H₂).

-

Reaction: Stir the mixture at room temperature or slightly elevated temperature for 12-24 hours, monitoring the conversion by GC or HPLC.

-

Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification & Hydrolysis: Purify the resulting ethyl ester by chromatography. Subsequent hydrolysis of the ester using standard conditions (e.g., LiOH in THF/water) yields the target (2R,3R)-2-hydroxy-3-methylpentanoic acid.

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the differential reaction rates of enantiomers with a chiral catalyst, typically an enzyme.[13] For this target, one could synthesize the racemic ethyl ester of 2-hydroxy-3-methylpentanoic acid and then use a lipase to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.[14][15]

Principle of Operation

The strategy relies on finding a commercially available hydrolase (e.g., a lipase from Candida antarctica or Pseudomonas cepacia) that exhibits high enantioselectivity (E > 100) for the hydrolysis of one of the enantiomers of the racemic ester. For instance, if the enzyme selectively hydrolyzes the (2S,3S)-ester, the reaction can be stopped at ~50% conversion, leaving behind the enriched (2R,3R)-ester, which can then be isolated and hydrolyzed chemically to the target acid.

Experimental Protocol: Enzymatic Resolution

-

Substrate Preparation: Synthesize racemic ethyl 2-hydroxy-3-methylpentanoate via a standard method, such as the Reformatsky reaction between propanal and ethyl 2-bromopropionate.

-

Reaction Setup: Prepare a biphasic system with the racemic ester in an organic solvent (e.g., toluene or MTBE) and a phosphate buffer solution (pH ~7).

-

Enzyme Addition: Add the selected lipase (e.g., immobilized Candida antarctica lipase B, CALB) to the mixture.

-

Resolution: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress and enantiomeric excess (ee) of both the remaining ester and the formed acid using chiral HPLC or GC.

-

Separation: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. Separate the aqueous and organic layers.

-

Isolation:

-

From the organic layer, isolate the unreacted (2R,3R)-ester, which should be highly enriched.

-

From the aqueous layer, acidify and extract to isolate the (2S,3S)-acid.

-

-

Final Hydrolysis: Subject the enriched (2R,3R)-ester to standard basic hydrolysis to obtain the final product, (2R,3R)-2-hydroxy-3-methylpentanoic acid.

| Parameter | Description |

| Enzyme | Lipase (e.g., CALB, PCL) |

| Substrate | Racemic ethyl 2-hydroxy-3-methylpentanoate |

| System | Biphasic (Organic solvent / Aqueous buffer) |

| Monitoring | Chiral HPLC or GC |

| Endpoint | ~50% conversion |

Conclusion

The stereoselective synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid is readily achievable through several robust methodologies. The Evans Aldol reaction offers outstanding predictability and high diastereoselectivity, making it a gold standard for academic and complex synthesis applications, though it is stoichiometrically demanding in its use of the chiral auxiliary.[16] Asymmetric hydrogenation represents a more modern, catalytic, and atom-economical approach suitable for larger-scale production, provided an effective catalyst system is identified. Finally, enzymatic resolution provides a practical alternative, especially when an efficient route to the racemic precursor is available and a suitable enzyme can be sourced.[17] The choice of method will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired purity.

References

- Alfa Chemistry. (n.d.). Evans Aldol Reaction.

-

Slideshare. (n.d.). Evans aldol ppt. Retrieved from [Link].

- BenchChem. (2025). Application Notes and Protocols for the Evans Aldol Reaction in Stereoselective Synthesis.

- Ghosh, A. K., & Brindisi, M. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions.

- Pelter, M. W., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis.

-

Chem-Station Int. Ed. (2014). Evans Aldol Reaction. Retrieved from [Link].

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link].

- LibreTexts Chemistry. (2017). Aldol reaction.

- No Added Chemicals. (n.d.).

- BenchChem. (2025). The Stereochemistry of the Aldol Reaction: An In-depth Technical Guide.

- Bio, A. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.

- BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis.

- PubMed. (n.d.). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters.

- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.

- Sci-Hub. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters.

- Google Patents. (n.d.). US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.

- National Institutes of Health. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.

- ResearchGate. (n.d.). Enzymatic resolution of enantiomeric racemic arylcarboxylic acids esters 3a–e.

- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- SFU Summit. (n.d.).

- Sci-Hub. (2016).

-

PubChem. (n.d.). (2R,3R)-2-hydroxy-3-methylpentanoate. Retrieved from [Link].

-

PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link].

- ResearchGate. (2025).

- National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)

- BenchChem. (2025). Technical Support Center: Optimizing Enzymatic Resolution of Racemic Esters.

Sources

- 1. (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldol reaction [chemistrynewlight.blogspot.com]

- 3. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evans aldol ppt | PPTX [slideshare.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Evans Aldol Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]

- 14. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation of 2-Hydroxy-3-methylpentanoic Acid Isomers: An Integrated Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methylpentanoic acid, a metabolite of the essential amino acid isoleucine, possesses two chiral centers, giving rise to four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[1] The precise stereochemical configuration of a molecule is paramount in drug development and pharmacology, as different enantiomers and diastereomers can exhibit vastly different biological activities and safety profiles.[2] This guide presents a comprehensive, field-proven workflow for the unambiguous structural and stereochemical elucidation of these isomers. We will move beyond a simple listing of techniques to explain the causal logic behind the analytical strategy, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, chiral chromatography, and advanced chiroptical methods. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers in discovery, development, and quality control.

The Stereochemical Challenge

2-Hydroxy-3-methylpentanoic acid (also known as 2-hydroxy-3-methylvaleric acid) has the molecular formula C₆H₁₂O₃.[3][4] The presence of stereogenic centers at the C2 (α-carbon) and C3 (β-carbon) positions results in two pairs of enantiomers and two pairs of diastereomers (erythro and threo). The structural similarity and identical physical properties of enantiomers make their separation and identification a non-trivial analytical challenge that cannot be addressed by standard spectroscopic methods alone.[5] This guide outlines a multi-step, hierarchical approach to resolve this complexity.

The Integrated Elucidation Workflow

A robust strategy for structural elucidation begins with confirming the molecular formula and atomic connectivity (the "gross structure") before proceeding to the more nuanced challenge of stereochemical assignment. Our approach is designed to be systematic, with each step providing foundational data for the next.

Caption: Integrated workflow for the structural elucidation of 2-hydroxy-3-methylpentanoic acid isomers.

Part 1: Gross Structure & Connectivity Confirmation

Before attempting to separate stereoisomers, it is essential to confirm the compound's identity.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a fingerprint for the molecule's basic structure.

-

Expertise & Experience: Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are viable. GC-MS often requires derivatization to increase the volatility of the hydroxy acid.[6][7] Silylation or methylation are common choices.[8] LC-MS can often analyze the compound directly in its native form.[3]

-

Trustworthiness: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended to confirm the elemental composition (C₆H₁₂O₃) from the accurate mass measurement of the molecular ion (e.g., [M-H]⁻ at m/z 131.0718).[3]

Table 1: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected Ion (m/z) | Key Information Provided |

|---|---|---|---|

| GC-MS (as methyl ester) | Electron Ionization (EI) | 146.18 (M⁺) | Confirms MW of derivative.[9] |

| LC-MS | Electrospray (ESI⁻) | 131.07 (M-H)⁻ | Confirms MW of native acid.[3] |

| LC-HRMS | ESI⁻ | 131.0718 | Confirms elemental formula C₆H₁₁O₃⁻. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for determining the precise connectivity of atoms.[10] Standard 1D ¹H and ¹³C NMR spectra will confirm the carbon skeleton and the presence of all necessary functional groups.

-

Expertise & Experience: The ¹H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a methyl group doublet, and two coupled methine (CH) protons. The ¹³C NMR, often paired with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, will confirm the presence of two CH₃ groups, one CH₂ group, two CH groups, and one quaternary carboxyl carbon.[11]

-

Trustworthiness: The combination of chemical shifts, integration values (for ¹H), and splitting patterns (multiplicity) provides a self-consistent confirmation of the 2-hydroxy-3-methylpentanoic acid structure.[10][11]

Table 2: Representative ¹H and ¹³C NMR Data (Illustrative)

| Nucleus | Chemical Shift (ppm, illustrative) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.9 | Triplet | -CH₂-CH₃ |

| ¹H | ~1.0 | Doublet | -CH(CH₃ )- |

| ¹H | ~1.5 | Multiplet | -CH₂ -CH₃ |

| ¹H | ~2.0 | Multiplet | -CH (CH₃)- |

| ¹H | ~4.1 | Doublet | -CH (OH)- |

| ¹³C | ~10-15 | CH₃ | Ethyl & Methyl Carbons |

| ¹³C | ~25 | CH₂ | Ethyl CH₂ |

| ¹³C | ~40 | CH | C3 |

| ¹³C | ~75 | CH | C2 (bearing -OH) |

| ¹³C | ~180 | C | C1 (Carboxyl) |

Part 2: Separation of Stereoisomers

Once the gross structure is confirmed, the next critical step is to separate the stereoisomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most direct and widely used method.[5][12]

-